molecular formula C18H34N4O2 B3987738 N,N'-bis[2-(azepan-1-yl)ethyl]oxamide

N,N'-bis[2-(azepan-1-yl)ethyl]oxamide

Cat. No.: B3987738
M. Wt: 338.5 g/mol
InChI Key: NHLBVQWUFAIFDV-UHFFFAOYSA-N
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Description

N,N’-bis[2-(azepan-1-yl)ethyl]oxamide is a compound that features two azepane groups attached to an oxamide core. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom, which are known for their diverse biological activities and applications in medicinal chemistry . The oxamide core provides a stable and versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(azepan-1-yl)ethyl]oxamide typically involves the reaction of azepane with oxalyl chloride to form the oxamide core. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The azepane groups are then introduced through nucleophilic substitution reactions, where the nitrogen atoms of the azepane attack the carbonyl carbon of the oxamide, forming the desired product .

Industrial Production Methods

Industrial production of N,N’-bis[2-(azepan-1-yl)ethyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(azepan-1-yl)ethyl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis[2-(azepan-1-yl)ethyl]oxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-bis[2-(azepan-1-yl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The azepane groups can interact with enzymes and receptors, modulating their activity. The oxamide core provides a stable scaffold that can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-(azepan-1-yl)ethyl]oxamide is unique due to the presence of both azepane groups and the oxamide core. This combination provides a versatile scaffold for chemical modifications and enhances the compound’s potential for various applications. The azepane groups contribute to the compound’s biological activity, while the oxamide core provides stability and versatility .

Properties

IUPAC Name

N,N'-bis[2-(azepan-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O2/c23-17(19-9-15-21-11-5-1-2-6-12-21)18(24)20-10-16-22-13-7-3-4-8-14-22/h1-16H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBVQWUFAIFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC(=O)C(=O)NCCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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